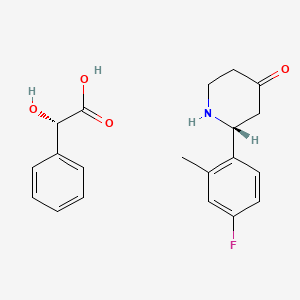
(R)-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate is a complex organic compound that features a piperidinone core substituted with a fluoro-methylphenyl group and a hydroxy-phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidinone core, followed by the introduction of the fluoro-methylphenyl group through electrophilic aromatic substitution. The final step involves the esterification of the piperidinone with (S)-2-hydroxy-2-phenylacetic acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The piperidinone core can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the piperidinone can be reduced to form secondary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its efficacy and safety profiles would be evaluated through preclinical and clinical studies.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(4-Fluorophenyl)piperidin-4-one
- (S)-2-Hydroxy-2-phenylpropanoate
- ®-2-(4-Methylphenyl)piperidin-4-one
Uniqueness
®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate is unique due to the combination of its fluoro-methylphenyl and hydroxy-phenylacetate groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H22FNO4 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(2R)-2-(4-fluoro-2-methylphenyl)piperidin-4-one;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C12H14FNO.C8H8O3/c1-8-6-9(13)2-3-11(8)12-7-10(15)4-5-14-12;9-7(8(10)11)6-4-2-1-3-5-6/h2-3,6,12,14H,4-5,7H2,1H3;1-5,7,9H,(H,10,11)/t12-;7-/m10/s1 |
Clave InChI |
HQSMDORBTCGVLS-OLBMHGAYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)[C@H]2CC(=O)CCN2.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2CC(=O)CCN2.C1=CC=C(C=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


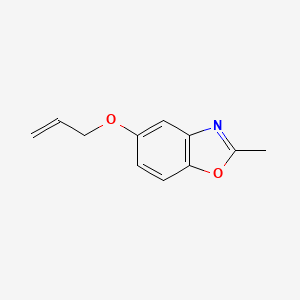
![N,N-dimethyl-1-{4-[(methylamino)methyl]benzyl}pyrrolidin-3-amine](/img/structure/B8406755.png)
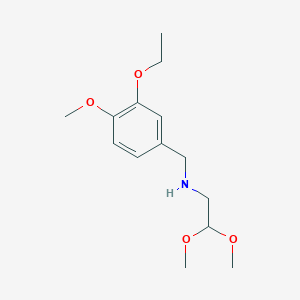
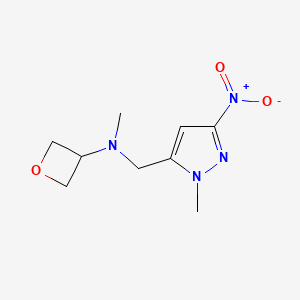
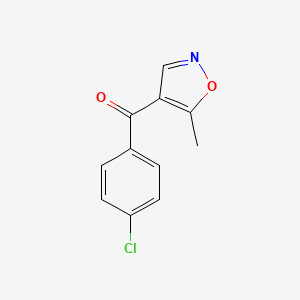
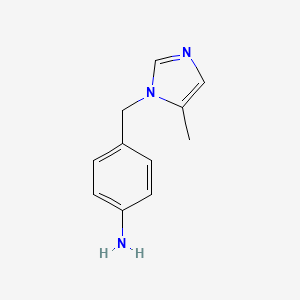
![2-Propanol, 1-[[4-amino-2-[3,3-dimethyl-4-(phenylmethoxy)-1-butyn-1-yl]-5-fluorophenyl]amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B8406809.png)
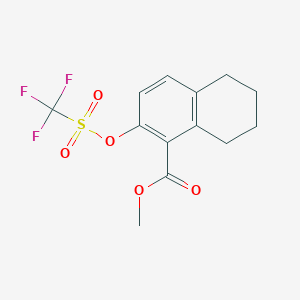
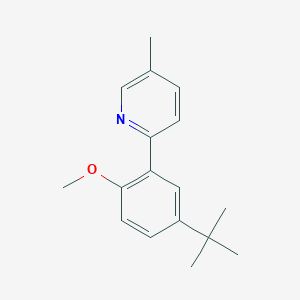

![5-Chloro-2-ethyl-9-methyl-13-[(pyridin-3-yloxy)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8406830.png)
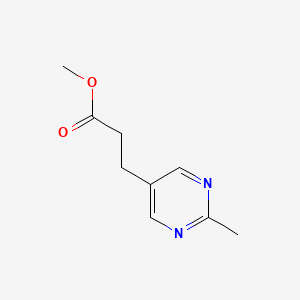
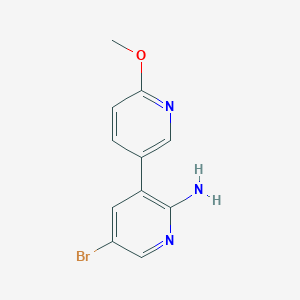
![Ethyl 3-[ethoxy(methyl)phosphoryl]-2-fluoropropanoate](/img/structure/B8406850.png)
